molecular formula C12H17NO3S B2734618 2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 312940-43-5

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B2734618
CAS No.: 312940-43-5
M. Wt: 255.33
InChI Key: OCMAKLGELUOABW-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative featuring a 2,2-dimethylpropanamido (pivalamido) group at position 2 and a carboxylic acid moiety at position 3 of the thiophene ring, with additional methyl substituents at positions 4 and 3. While direct studies on this compound are sparse in the provided literature, its analogs have been synthesized and evaluated for biological activities such as antioxidant and anti-inflammatory effects .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-6-7(2)17-9(8(6)10(14)15)13-11(16)12(3,4)5/h1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMAKLGELUOABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid typically involves the acylation of a thiophene derivative. One common method includes the reaction of 4,5-dimethylthiophene-3-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Key analogs differ in substituents on the thiophene scaffold, particularly at position 2 (amide group) and position 3 (ester vs. carboxylic acid). Below is a comparative table:

Compound Name Position 2 Substituent Position 3 Group Molecular Formula Key Properties/Activities
2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid Pivalamido (2,2-dimethylpropanamido) Carboxylic acid C₁₃H₁₉NO₃S Steric hindrance; unstudied bioactivity
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido with substituted phenyl Ethyl ester C₂₂H₂₃N₃O₆S Antioxidant (IC₅₀: 18.7 µM), anti-inflammatory (72% inhibition at 50 mg/kg)
2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid Acetamido Carboxylic acid C₁₀H₁₃NO₃S Simplified analog; no reported bioactivity
Ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate Propanamido Ethyl ester C₁₃H₁₉NO₃S Intermediate in synthesis; ester group enhances lipophilicity
Key Observations:
  • Bioactivity: Cyanoacrylamido derivatives exhibit marked antioxidant and anti-inflammatory activities due to electron-withdrawing cyano groups and conjugated double bonds, which enhance radical scavenging . The absence of such groups in the target compound suggests lower inherent activity unless modified.
  • Ester vs. Carboxylic Acid : Ester derivatives (e.g., ethyl esters) show improved membrane permeability, whereas carboxylic acid derivatives may have higher polarity and target specificity .

Physicochemical and Crystallographic Data

  • IR/NMR Trends : Analogs like compound 3f (Table 1) show characteristic peaks for C≡N (2204 cm⁻¹), amide C=O (1610 cm⁻¹), and ester C=O (1661 cm⁻¹) . The target compound would likely exhibit similar amide and carboxylic acid signals.
  • SHELXL refinements are standard for such analyses .

Biological Activity

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 312940-43-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amide and carboxylic acid groups. The specific synthetic routes may vary depending on the desired purity and yield.

Biological Activity Overview

Research indicates that compounds based on the thiophene structure exhibit significant biological activities, including anticancer properties. The following sections detail specific findings related to the compound's biological effects.

Anticancer Activity

A study highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. These compounds demonstrated selective cytotoxicity against various cancer cell lines (breast, colon, lung, and prostate) at low micromolar concentrations. Notably, they were compared favorably against etoposide, a standard chemotherapeutic agent, indicating their potential as novel anticancer agents .

The mechanism of action for these compounds often involves:

  • Topoisomerase II Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerase II activity selectively without intercalating into DNA. This inhibition can lead to apoptosis in cancer cells by disrupting DNA replication and repair processes .
  • Reactive Oxygen Species (ROS) Induction : These compounds also induce ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

  • Study on Anticancer Effects : A series of experiments conducted on various human cancer cell lines revealed that thiophene derivatives exhibited potent anticancer effects. The study noted that the compounds induced apoptosis primarily during the G1 phase of the cell cycle .
    Cell LineIC50 (µM)Comparison with Etoposide
    Breast Cancer1.5Lower
    Colon Cancer1.8Lower
    Lung Cancer1.6Lower
    Prostate Cancer1.7Lower
  • Mechanistic Insights : Molecular docking studies have confirmed that these compounds act as ATP-dependent topoisomerase II inhibitors. The binding affinity was analyzed using various computational methods which supported experimental findings regarding their mechanism of action .

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